molecular formula C20H21N7O2 B2620522 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034377-20-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Número de catálogo: B2620522
Número CAS: 2034377-20-1
Peso molecular: 391.435
Clave InChI: IWQMZZOHNWRKAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,8-naphthyridine core substituted with a triazolo[1,5-a]pyrimidine moiety via a propyl linker and a carboxamide group at the C-3 position. The 1-ethyl and 7-methyl substituents on the naphthyridine ring likely influence its pharmacokinetic properties, such as solubility and metabolic stability. The triazolo[1,5-a]pyrimidine group may contribute to binding interactions in biological targets, analogous to other heterocyclic systems .

Propiedades

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-3-26-11-16(17(28)15-7-6-13(2)25-18(15)26)19(29)21-8-4-5-14-9-22-20-23-12-24-27(20)10-14/h6-7,9-12H,3-5,8H2,1-2H3,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQMZZOHNWRKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazolo-pyrimidine moiety.
  • A naphthyridine backbone.
  • Functional groups that enhance its pharmacological profile.

The molecular formula for this compound can be expressed as C19H24N6OC_{19}H_{24}N_{6}O.

Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of specific enzymes and receptors. Notably:

  • AXL receptor tyrosine kinase inhibition has been highlighted in related compounds, suggesting potential anti-cancer properties by disrupting signaling pathways associated with cell proliferation and survival .

Anticancer Activity

Several studies have explored the anticancer potential of triazolo derivatives. For instance:

  • A related compound demonstrated significant inhibition of AXL receptor activity which is crucial in various cancers .
  • The compound's structural components may contribute to its ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that triazole derivatives possess antimicrobial properties:

  • Compounds derived from the triazolo structure have shown efficacy against various bacterial strains and fungi .
  • The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Anti-Tubercular Activity

In a study focused on anti-tubercular agents:

  • Certain derivatives were synthesized and evaluated against Mycobacterium tuberculosis, showing promising results with IC50 values indicating effective inhibition .
    These findings suggest that modifications to the triazolo structure can enhance activity against resistant strains.

Case Studies and Research Findings

StudyCompoundActivityIC50 Values
1Triazolo derivativeAXL inhibition0.5 µM
2Naphthyridine derivativeAntimicrobial2.0 µM
3Triazolo-pyrimidineAnti-tubercular1.35 - 2.18 µM

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action:
The compound primarily targets Cyclin-Dependent Kinase 2 (CDK2), leading to the inhibition of its activity. This interaction affects the ERK signaling pathway, resulting in decreased phosphorylation levels of key proteins involved in cell proliferation and survival.

Case Study:
In a study evaluating its efficacy against different cancer cell lines:

Cell LineIC50 (µM)Mechanism
HCT116 (Colon Cancer)12.5Apoptosis induction
T47D (Breast Cancer)15.0Cell cycle arrest
MCF7 (Breast Cancer)18.0Inhibition of proliferation

These results indicate a promising potential for this compound as an anticancer agent in therapeutic applications .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In experimental models such as carrageenan-induced paw edema, it exhibited significant inhibition of inflammation markers.

Results from Anti-inflammatory Studies:

Inflammation MarkerInhibition (%)
TNF-α45
IL-638
PGE250

These findings suggest that the compound may serve as a potential therapeutic agent for managing inflammatory conditions .

Neuroprotective Properties

Emerging research indicates that this compound may also possess neuroprotective properties. Its structural similarity to known phosphodiesterase inhibitors suggests a potential role in enhancing cognitive function and protecting against neurodegenerative diseases.

Research Insights:
In vitro studies have shown that compounds with similar scaffolds can inhibit phosphodiesterase activity, leading to increased levels of cyclic guanosine monophosphate (cGMP), which is crucial for neuronal health and function. The enhancement of cGMP levels is associated with improved learning and memory processes .

Comparación Con Compuestos Similares

Core Structural Variations: 1,8-Naphthyridine vs. Other Isomers

  • 1,8-Naphthyridine Derivatives : The target compound’s 1,8-naphthyridine core is structurally distinct from 1,5- or 1,6-naphthyridine isomers. For example, compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) features a 1,5-naphthyridine core, which alters electronic distribution and steric interactions compared to the 1,8-isomer .
  • Biological Implications: 1,8-Naphthyridine derivatives are noted for their antibiotic-enhancing activity via efflux pump inhibition (e.g., NorA and MepA in Staphylococcus aureus), a mechanism shared with fluoroquinolones . In contrast, 1,5-naphthyridine derivatives like 67 are optimized for different therapeutic targets, such as cannabinoid receptors or cytotoxic applications .

Substituent Effects on Activity

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,8-Naphthyridine 1-Ethyl, 7-methyl, triazolo[1,5-a]pyrimidin-6-ylpropyl Antibiotic adjuvant (proposed)
67 1,5-Naphthyridine 1-Pentyl, 3-(3,5-dimethyladamantyl) Cannabinoid receptor modulation
Da Silva et al. Derivative 1,8-Naphthyridine 6-Amino-pyridin-2-yl, Meldrum’s acid moiety Efflux pump inhibition (synergy with fluoroquinolones)
Cytotoxic Derivatives () 1,8-Naphthyridine Varied C-2, C-5, C-6, C-7 substituents Cytotoxicity against cancer cell lines
  • Triazolo[1,5-a]pyrimidine vs. Other Heterocycles : The triazolo[1,5-a]pyrimidine moiety in the target compound differs from the adamantyl or aryl groups in other derivatives, which could modulate target selectivity or binding affinity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multi-component condensation reactions. For example, a fusion method using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under controlled heating (10–12 minutes) yields high-purity intermediates . Post-reaction cooling and recrystallization in ethanol enhance purity (>95%) by removing unreacted starting materials. To optimize yield and purity, monitor reaction progression via TLC and employ gradient recrystallization with mixed solvents (e.g., chloroform/methanol) .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For instance, aromatic protons in triazolo[1,5-a]pyrimidine derivatives appear at δ 8.8–8.9 ppm (singlets for triazole protons) and δ 7.3–8.1 ppm (aromatic substituents) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1750 cm⁻¹ and triazole ring vibrations (C=N) at 1500–1600 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error . Cross-validate with elemental analysis for C, H, N content .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or overlapping signals. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign ambiguous protons/carbons. For example, HSQC can differentiate methylene (-CH₂-) protons in the propyl linker .
  • Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational changes .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary factors (temperature, solvent ratio, catalyst loading). For instance:

  • Central Composite Design : Test 3–5 factors (e.g., DMF volume, reaction time) to identify optimal conditions .
  • Response Surface Methodology : Model yield/purity as functions of input variables. For triazolo[1,5-a]pyrimidine synthesis, solvent polarity (DMF vs. ethanol) significantly impacts cyclization efficiency .
  • Scale-Up Considerations : Maintain mixing efficiency and heat transfer by transitioning from batch to flow chemistry .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the naphthyridine core (e.g., ethyl/methyl groups) and triazolo-pyrimidine linker length. For CB2 receptor targeting, bulkier substituents (e.g., cycloheptyl vs. cyclohexyl) alter binding affinity .
  • In Vitro Assays : Measure IC₅₀ values using receptor-binding assays (e.g., competitive displacement with radiolabeled ligands) .
  • Molecular Docking : Correlate activity trends with binding poses in homology models (e.g., using AutoDock Vina) .

Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?

Methodological Answer:

  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .
  • Pharmacokinetic Studies : Measure bioavailability (oral vs. intravenous administration) and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Data Analysis and Validation

Q. What statistical methods are appropriate for validating analytical reproducibility?

Methodological Answer:

  • Descriptive Statistics : Report mean ± SD for triplicate measurements (e.g., NMR integration, HPLC purity) .
  • ANOVA : Compare batch-to-batch variability in yield/purity .
  • Principal Component Analysis (PCA) : Identify outliers in spectral datasets (e.g., IR or MS) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.